molecular formula C16H19N3O4S B11456751 2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11456751
M. Wt: 349.4 g/mol
InChI Key: NFYOOJBMEFYWEV-UHFFFAOYSA-N
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Description

2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyridine core and a trimethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water mixtures, which play a crucial role in controlling the formation of the desired nanostructures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different nanostructures when subjected to varying solvent conditions .

Scientific Research Applications

2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a significant role in its activity, influencing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique structural features. Similar compounds include those with different substituents on the thiazolopyridine core or variations in the trimethoxyphenyl group. These structural differences can significantly impact their chemical properties and applications .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(methylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H19N3O4S/c1-17-16-19-15-14(24-16)9(7-12(20)18-15)8-5-10(21-2)13(23-4)11(6-8)22-3/h5-6,9H,7H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

NFYOOJBMEFYWEV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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